![molecular formula C29H32NO9P B13448381 Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative](/img/structure/B13448381.png)
Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative is a complex organic compound that belongs to the class of pyranoses Pyranoses are cyclic forms of sugars that contain a six-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation, which involves the reaction of barbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is often carried out in aqueous ethanol at room temperature using a photoexcited organic dye as a catalyst .
Industrial Production Methods: Industrial production of this compound can be achieved through green chemistry approaches. Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and solvent-free conditions are employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and aldehyde groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s structure .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly against alpha-glucosidase, which is relevant for the treatment of type-2 diabetes . In medicine, derivatives of this compound have shown promising antitumor activity .
Mecanismo De Acción
The mechanism of action of Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative involves its interaction with specific molecular targets. For instance, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose . This inhibition can help regulate blood sugar levels in diabetic patients. The compound’s antitumor activity is attributed to its ability to interfere with DNA replication and repair mechanisms, leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include Pyrano[2,3-d]pyrimidine-2,4-dione derivatives and Pyrano[2,3-c]pyrazole derivatives . These compounds share structural similarities with Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative but differ in their specific functional groups and biological activities.
Uniqueness: What sets this compound apart is its unique combination of a pyranose ring with a dioxin moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C29H32NO9P |
|---|---|
Peso molecular |
569.5 g/mol |
Nombre IUPAC |
[(4aR,6R,7R,8R,8aS)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] dibenzyl phosphate |
InChI |
InChI=1S/C29H32NO9P/c1-20(31)30-25-26(32)27-24(19-34-28(38-27)23-15-9-4-10-16-23)37-29(25)39-40(33,35-17-21-11-5-2-6-12-21)36-18-22-13-7-3-8-14-22/h2-16,24-29,32H,17-19H2,1H3,(H,30,31)/t24-,25-,26-,27-,28?,29-/m1/s1 |
Clave InChI |
LCZGQFAGJQPCFF-YXMKFHFFSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
SMILES canónico |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



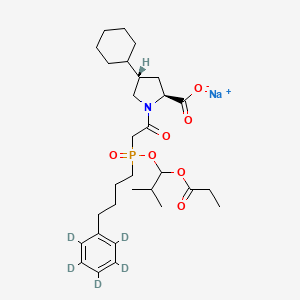
![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)




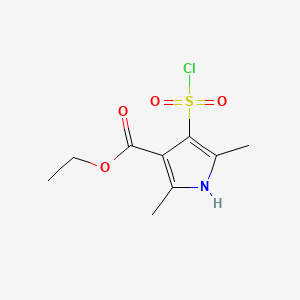
![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
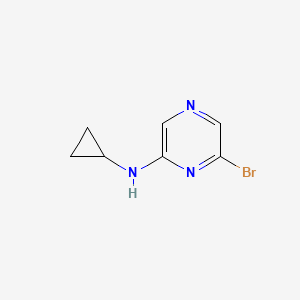
![4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide](/img/structure/B13448361.png)
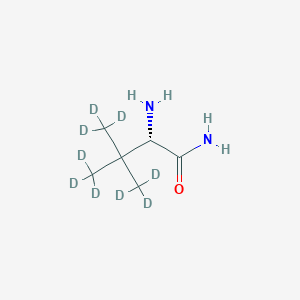
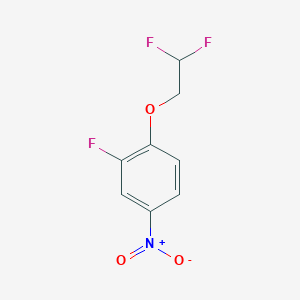
![7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline](/img/structure/B13448391.png)
